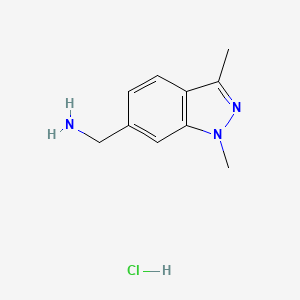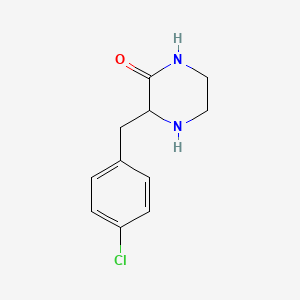![molecular formula C22H28ClNO3 B13682460 tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a benzyl group, and a phenoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the Phenoxypropyl Intermediate: This step could involve the reaction of phenol with an appropriate halogenated propyl compound under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Ester: The final step involves the esterification of the intermediate compound with tert-butyl acetate in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the ester or the benzyl group, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The chloro group in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenoxypropyl ketones, while reduction could produce benzyl alcohol derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. They might exhibit activity against specific biological targets, making them candidates for drug development.
Industry: In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would vary based on the biological context in which the compound is studied.
類似化合物との比較
- tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]propanoate
- tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]butanoate
Uniqueness: The uniqueness of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity patterns or biological activities due to subtle differences in its molecular structure.
特性
分子式 |
C22H28ClNO3 |
|---|---|
分子量 |
389.9 g/mol |
IUPAC名 |
tert-butyl 2-[benzyl-(2-chloro-3-phenoxypropyl)amino]acetate |
InChI |
InChI=1S/C22H28ClNO3/c1-22(2,3)27-21(25)16-24(14-18-10-6-4-7-11-18)15-19(23)17-26-20-12-8-5-9-13-20/h4-13,19H,14-17H2,1-3H3 |
InChIキー |
OFEFIFVFIGEAER-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)

![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)


![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)




![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

